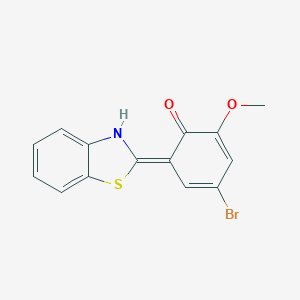
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one involves the inhibition of various cellular pathways. It has been found to inhibit the activity of the NF-kB pathway, which is involved in inflammation and cancer progression. It has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. It has also been found to reduce inflammation and to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cellular pathways involved in cancer and inflammation, and its ability to induce apoptosis in cancer cells. The limitations include the need for further studies to determine its toxicity and potential side effects.
Orientations Futures
The future directions for the study of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one include further studies to determine its potential applications in various fields of scientific research, its toxicity and potential side effects, and its efficacy in combination with other drugs. It is also important to study the structure-activity relationship of this compound to develop more potent and selective inhibitors of cellular pathways involved in cancer and inflammation. Additionally, it is important to study the pharmacokinetics and pharmacodynamics of this compound to determine its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been achieved using different methods. One of the methods involves the reaction between 4-bromo-2-methoxycyclohexa-2,4-dien-1-one and 2-aminothiophenol in the presence of a catalyst. Another method involves the reaction between 2-bromo-4-methoxycyclohexa-2,5-dien-1-one and 2-aminobenzothiazole in the presence of a catalyst.
Applications De Recherche Scientifique
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity and has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
Propriétés
Nom du produit |
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C14H10BrNO2S |
Poids moléculaire |
336.21 g/mol |
Nom IUPAC |
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H10BrNO2S/c1-18-11-7-8(15)6-9(13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,16H,1H3/b14-9+ |
Clé InChI |
OIPQRWJJGOFGFA-NTEUORMPSA-N |
SMILES isomérique |
COC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)Br |
SMILES |
COC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)Br |
SMILES canonique |
COC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B305216.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)